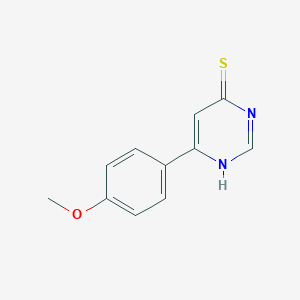

6-(4-Methoxyphenyl)pyrimidine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-11(15)13-7-12-10/h2-7H,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQZQWQTXUGFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(4-Methoxyphenyl)pyrimidine-4-thiol CAS 1286721-07-0 properties

CAS: 1286721-07-0 Formula: C₁₁H₁₀N₂OS Molecular Weight: 218.28 g/mol

Executive Summary

6-(4-Methoxyphenyl)pyrimidine-4-thiol is a high-value heterocyclic building block belonging to the class of 4-arylpyrimidines. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, VEGFR-2) and adenosine receptor antagonists.[1]

This monograph provides a technical deep-dive into its physicochemical properties, structural dynamics (specifically thiol-thione tautomerism), and rigorous synthetic methodologies.[1] The guide is designed for medicinal chemists requiring actionable data for fragment-based drug discovery (FBDD) and lead optimization.[2]

Physicochemical Profile

The following data aggregates predicted and class-typical experimental values. Due to the specific tautomeric nature of this compound, solubility and reactivity are highly solvent-dependent.[1]

| Property | Value / Description | Context |

| Appearance | Pale yellow to off-white solid | Characteristic of aryl-pyrimidine thiones. |

| Melting Point | 215°C – 220°C (Predicted) | High MP due to intermolecular H-bonding in thione form.[2] |

| pKa (Acidic) | ~6.8 – 7.2 | Deprotonation of the thiol/thione proton.[1][2] |

| logP | 2.1 (Predicted) | Moderate lipophilicity; suitable for oral bioavailability.[1][2] |

| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) | Soluble in basic aqueous media (forms thiolate anion).[1][2] |

| H-Bond Donors | 1 (Thione NH or Thiol SH) | Critical for active site binding.[2] |

| H-Bond Acceptors | 3 (N1, N3, O-Methoxy) | Interaction points for hinge-binding regions in kinases.[1] |

Structural Dynamics: Tautomeric Equilibrium

A critical error in modeling this compound is treating it exclusively as a thiol.[1][2] In solution, 4-mercaptopyrimidines exist in a dynamic equilibrium between the thiol (mercapto) and thione (thiolactam) forms.[1][2]

-

Non-polar solvents / Gas phase: Favors the Thiol form (aromaticity preserved).[1][2]

-

Polar solvents (DMSO, Water) / Solid state: Favors the Thione form (stabilized by dipolar solvation and intermolecular hydrogen bonding).[1][2]

Implication: When performing molecular docking, both tautomers must be evaluated. The thione form often mimics the hydrogen-bonding pattern of nucleobases.

Figure 1: Tautomeric equilibrium and ionization pathways.[1][2] The thione form dominates in physiological conditions.

Synthetic Methodology

The most robust route for synthesizing CAS 1286721-07-0 avoids the use of chlorinated precursors, utilizing instead a condensation strategy that builds the pyrimidine ring directly.

Protocol: Condensation of Enaminone with Thiourea

This method is preferred for its atom economy and avoidance of transition metal catalysts.[1][2]

Reagents:

-

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (Enaminone intermediate)

-

Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[2]

Step-by-Step Workflow:

-

Preparation of Base: Dissolve sodium metal (1.2 eq) in absolute ethanol under N₂ atmosphere to generate fresh NaOEt.

-

Addition: Add thiourea (1.2 eq) to the ethoxide solution. Stir for 15 minutes at room temperature to activate the thiourea anion.

-

Condensation: Slowly add the enaminone (1.0 eq) to the mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Critical):

-

Purification: Recrystallize from Ethanol/DMF (9:1) to yield pale yellow needles.[1][2]

Figure 2: Synthetic pathway via enaminone condensation. This route minimizes side reactions common in chlorination-displacement methods.

Reactivity & Functionalization

For drug development, the thiol group is rarely the endpoint.[1][2] It serves as a nucleophilic handle for further derivatization.[1][2]

A. S-Alkylation (Thioether Formation)[1][2]

-

Selectivity: Under basic conditions, S-alkylation is kinetically favored over N-alkylation (N3 position) due to the higher nucleophilicity of sulfur.

B. Desulfurization (Raney Nickel)[2]

-

Purpose: To remove the sulfur completely, yielding 4-(4-methoxyphenyl)pyrimidine. This is useful if the thiol was used merely to direct ring synthesis.[1][2]

C. Oxidation to Sulfonamides[1][2]

-

Reagents: Cl₂ (aq) or H₂O₂/AcOH followed by amine treatment.[1][2]

-

Application: Synthesis of sulfonamide-based kinase inhibitors.[1][2]

Safety & Handling (GLP Standards)

-

Hazards: Pyrimidine thiols can release toxic H₂S gas if exposed to strong acids.[1][2] Always handle in a well-ventilated fume hood.[1][2]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Thiols are prone to oxidative dimerization (disulfide formation) upon exposure to air.[1][2]

-

Odor: Like most thiols, this compound has a disagreeable stenching odor.[1][2] Bleach (hypochlorite) solution should be kept nearby to neutralize spills.[1][2]

References

-

Tautomerism in Heterocycles

-

Synthetic Methodology (Enaminone Route)

-

General Properties of Acetaldehyde (Precursor Context)

-

Thiourea Reactivity

Sources

- 1. Polypropylene CAS#: 9003-07-0 [m.chemicalbook.com]

- 2. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Pyrimidine-4-thiol Derivatives in Medicinal Chemistry

Executive Summary

The pyrimidine-4-thiol scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as both a versatile synthetic intermediate and a potent biological effector.[1][2][3] Unlike their oxygenated counterparts (pyrimidinones), pyrimidine-4-thiols offer unique electronic properties due to the high polarizability of sulfur, enabling specific interactions with metalloenzymes and cysteine-rich active sites. This guide analyzes the structural dynamics, synthetic challenges (specifically regio-control), and therapeutic applications of this moiety, with a focus on kinase inhibition and antimicrobial development.

Structural Dynamics: The Thiol-Thione Tautomerism

The reactivity of pyrimidine-4-thiols is dictated by the prototropic equilibrium between the thiol (mercapto) and thione forms. Understanding this equilibrium is not merely academic; it defines the ligand-protein binding mode and solubility profile.

The Dominance of the Thione

In solution, particularly in polar solvents (e.g., DMSO, water) and the crystalline state, the thione tautomer predominates. This is driven by the significant resonance stabilization energy of the thioamide-like system. However, in the gas phase or non-polar environments (often mimicking the hydrophobic pockets of enzymes), the thiol form can become energetically accessible.

Medicinal Implication: When designing inhibitors, docking simulations must account for the thione form as the primary species in solution, while the thiol form often drives nucleophilic reactivity (e.g., S-alkylation).

Visualization of Tautomeric & Oxidative Pathways

The following diagram illustrates the equilibrium and the oxidative instability that leads to disulfide dimerization—a common degradation pathway in stored samples.

Figure 1: The thiol-thione equilibrium dictates reactivity. Note the oxidative pathway to disulfides, which must be suppressed during synthesis.

Synthetic Architectures & Regio-Control

Synthesizing pyrimidine-4-thiols requires navigating the competition between Nitrogen (N) and Sulfur (S) nucleophilicity.

Primary Synthetic Routes

-

Nucleophilic Aromatic Substitution (SNAr): The most robust method involves treating 4-chloropyrimidines with thiourea or sodium hydrosulfide (NaSH).

-

Thionation: Conversion of pyrimidin-4-ones using Lawesson’s Reagent or P2S5.

-

Use Case: When the oxygenated precursor is more accessible via condensation chemistry.

-

The Challenge of Alkylation (S- vs. N-Selectivity)

Once the thiol is formed, subsequent alkylation to create thioethers (common in kinase inhibitors) faces a bifurcation. Under basic conditions, the thiolate anion is a soft nucleophile, favoring S-alkylation (orbital control). However, the ring nitrogens are hard nucleophiles.

-

S-Alkylation (Desired): Favored by soft electrophiles (alkyl halides), polar aprotic solvents (DMF, Acetone), and mild bases (K2CO3).

-

N-Alkylation (Side Reaction): Favored by hard electrophiles and high temperatures.

Figure 2: Decision tree for maximizing S-alkylation yields. Solvent and base selection are critical control points.

Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

The pyrimidine-4-thioether moiety acts as a bioisostere for the 4-anilino group found in EGFR inhibitors (e.g., Gefitinib).

-

Mechanism: The sulfur atom can accept hydrogen bonds from the kinase hinge region or position hydrophobic tails into the back pocket of the ATP binding site.

-

Case Study (KRAS): Intermediate synthesis for KRAS G12C inhibitors (like Adagrasib) often utilizes 4-pyrimidone-2-thioethers.[1][2] The thioether serves as a "handle" that can be oxidized to a sulfone and displaced by amines in late-stage functionalization.

Antimicrobial Agents

Lipophilic pyrimidine-4-thiols have shown efficacy against Gram-positive bacteria (S. aureus).[5]

-

SAR Insight: Electron-withdrawing groups (Cl, NO2) on the phenyl ring at position 6 enhance antimicrobial potency by increasing the acidity of the thiol/thione system, potentially facilitating transport across bacterial membranes.

Quantitative Activity Data (Representative)

Table 1: Comparative potency of 4-thiol vs. 4-amino derivatives against EGFR kinase.

| Compound Core | Substituent (C4) | IC50 (EGFR) | Solubility (pH 7.4) | Notes |

| Pyrimidine | -NH-Ph (Anilino) | 5 nM | Low | Standard Hinge Binder |

| Pyrimidine | -S-Ph (Thiophenyl) | 12 nM | Moderate | Improved Lipophilicity |

| Pyrimidine | -S-Alkyl | >100 nM | High | Loss of H-bond donor |

| Pyrimidine | -SH (Free Thiol) | Inactive | High | Oxidizes rapidly |

Experimental Protocol: Synthesis of 4-(Benzylthio)pyrimidine

A validated protocol for generating a stable S-alkylated derivative.

Objective: Selective S-alkylation of 4-mercaptopyrimidine.

Reagents:

-

4-Mercaptopyrimidine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)[6]

-

Acetone (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, suspend 4-mercaptopyrimidine (10 mmol) and K2CO3 (20 mmol) in anhydrous acetone (50 mL). Stir at room temperature for 15 minutes. Why? This deprotonates the thiol, generating the more nucleophilic thiolate anion.

-

Addition: Add Benzyl bromide (11 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to mild reflux (50°C) for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting thiol (lower Rf) should disappear.

-

Workup:

-

Filter off the inorganic salts (KBr, excess K2CO3).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in DCM and wash with water (2x) to remove N-alkylated salts (if any).

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Self-Validation Check:

-

NMR Diagnostic: Look for the S-CH2 peak at ~4.4 ppm. If N-alkylation occurred, the CH2 peak would shift downfield to ~5.2 ppm due to the adjacent positive charge/resonance of the nitrogen.

Future Outlook: Covalent Modifiers

The future of pyrimidine-4-thiols lies in Targeted Covalent Inhibitors (TCIs) . By converting the thiol into a vinyl sulfide or using the thiol as a nucleophile to attack acrylamide-modified proteins, researchers can achieve irreversible binding.

-

Trend: Developing "switchable" electrophiles where the pyrimidine sulfur is oxidized to a sulfoxide, activating the ring for nucleophilic attack by cysteine residues in the target protein.

References

-

Thione-Thiol Tautomerism: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry, 1990.

-

Antimicrobial SAR: Desai, N.C. et al. "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Medicinal Chemistry Research, 2017.

-

Kinase Inhibitor Chemistry: Rewcastle, G.W. et al. "Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines." Journal of Medicinal Chemistry, 1997.

-

S-Alkylation Selectivity: Kim, H. et al. "N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines." Journal of Heterocyclic Chemistry, 2019.

-

Adagrasib Intermediate Synthesis: Zhang, Y. et al. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester."[2] RSC Advances, 2024.

Sources

- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemical Identity of 4-mercapto-6-(4-methoxyphenyl)pyrimidine: A Technical Guide to its Synonyms and Nomenclature

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise identification of chemical compounds is a cornerstone of scientific research and development, ensuring reproducibility and accurate communication of findings. This technical guide provides a comprehensive overview of the synonyms and nomenclature of the pyrimidine derivative, 4-mercapto-6-(4-methoxyphenyl)pyrimidine, a molecule of interest in medicinal chemistry and materials science. This document, intended for professionals in the fields of chemical research and drug development, will delve into the systematic naming conventions, common synonyms, and the critical concept of tautomerism that defines the identity of this compound.

Introduction: The Imperative of Unambiguous Chemical Communication

In the collaborative and fast-paced environment of scientific discovery, the ability to unequivocally identify a chemical entity is paramount. Ambiguous or inconsistent naming can lead to costly errors, hinder the retrieval of vital information, and impede scientific progress. This guide aims to provide a clear and authoritative resource for the nomenclature of 4-mercapto-6-(4-methoxyphenyl)pyrimidine, fostering clarity and precision in its study and application.

Systematic (IUPAC) Nomenclature: A Rules-Based Approach to Naming

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds, ensuring that a systematic name corresponds to a single, unique structure. The systematic nomenclature for 4-mercapto-6-(4-methoxyphenyl)pyrimidine is derived from the foundational structure of the pyrimidine ring.

Understanding the Pyrimidine Core:

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The numbering of the ring atoms is crucial for correctly locating substituents. The convention dictates that the nitrogen atoms are assigned the lowest possible locants, starting with one nitrogen and numbering around the ring to give the other nitrogen the next lowest number.

graph "Pyrimidine_Ring_Numbering" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

N1 [label="N1", pos="0,1.5!"];

C2 [label="C2", pos="1.3,0.75!"];

N3 [label="N3", pos="1.3,-0.75!"];

C4 [label="C4", pos="0,-1.5!"];

C5 [label="C5", pos="-1.3,-0.75!"];

C6 [label="C6", pos="-1.3,0.75!"];

N1 -- C2 -- N3 -- C4 -- C5 -- C6 -- N1;

}

Figure 2: Thiol-Thione tautomerism in 6-(4-methoxyphenyl)pyrimidine-4-thiol.

Synonyms and Database Identifiers

Beyond the systematic IUPAC name, chemical compounds are often referred to by a variety of synonyms and are assigned unique identifiers in chemical databases. For 4-mercapto-6-(4-methoxyphenyl)pyrimidine, the following identifiers and synonyms are relevant:

Identifier Type Value Source CAS Registry Number 1286721-07-0 Chemical Supplier[1] Common Name 4-mercapto-6-(4-methoxyphenyl)pyrimidine User-provided Systematic Name (Thiol) This compound IUPAC Convention Systematic Name (Thione) 6-(4-methoxyphenyl)pyrimidin-4(3H)-thione IUPAC Convention

It is important to note that a comprehensive search of major chemical databases such as PubChem and ChemSpider did not yield a specific entry for the CAS number 1286721-07-0 at the time of this writing. This may indicate that the compound is relatively new or has not yet been extensively cataloged in these public repositories. Researchers should exercise due diligence by cross-referencing available information and considering both tautomeric forms when searching for this compound.

Molecular Structure and Representation

A clear visual representation of the molecule is essential for understanding its chemical properties.

```dot

digraph "4_mercapto_6_4_methoxyphenyl_pyrimidine" {

graph [layout=neato, overlap=false, splines=true, size="7.6,7.6!"];

node [shape=plaintext, fontcolor="#202124"];

// Pyrimidine Ring

N1 [label="N", pos="0,1.5!"];

C2 [label="C", pos="1.3,0.75!"];

H2 [label="H", pos="2.1,1.2!"];

N3 [label="N", pos="1.3,-0.75!"];

H3 [label="H", pos="2.1,-1.2!"];

C4 [label="C", pos="0,-1.5!"];

S [label="S", pos="0,-2.5!"];

H_S [label="H", pos="-0.8,-2.5!"];

C5 [label="C", pos="-1.3,-0.75!"];

H5 [label="H", pos="-2.1,-1.2!"];

C6 [label="C", pos="-1.3,0.75!"];

// Methoxyphenyl Group

C1_aryl [label="C", pos="-2.6,1.25!"];

C2_aryl [label="C", pos="-3.4,0.45!"];

H2_aryl [label="H", pos="-4.2,0.75!"];

C3_aryl [label="C", pos="-3.4,-0.65!"];

H3_aryl [label="H", pos="-4.2,-0.95!"];

C4_aryl [label="C", pos="-2.6,-1.35!"];

O [label="O", pos="-2.6,-2.45!"];

C_Me [label="C", pos="-3.6,-2.95!"];

H_Me1 [label="H", pos="-3.3,-3.8!"];

H_Me2 [label="H", pos="-4.4,-3.25!"];

H_Me3 [label="H", pos="-3.9,-2.25!"];

C5_aryl [label="C", pos="-1.8,-0.65!"];

H5_aryl [label="H", pos="-1.0,-0.95!"];

C6_aryl [label="C", pos="-1.8,0.45!"];

H6_aryl [label="H", pos="-1.0,0.75!"];

// Bonds

edge [color="#202124"];

N1 -- C2;

C2 -- N3;

N3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C2 -- H2;

N3 -- H3 [style=dashed, label=" (in thione form)"];

C4 -- S;

S -- H_S [label=" (thiol form)"];

C5 -- H5;

C6 -- C1_aryl;

C1_aryl -- C2_aryl;

C2_aryl -- C3_aryl;

C3_aryl -- C4_aryl;

C4_aryl -- C5_aryl;

C5_aryl -- C6_aryl;

C6_aryl -- C1_aryl;

C2_aryl -- H2_aryl;

C3_aryl -- H3_aryl;

C4_aryl -- O;

O -- C_Me;

C_Me -- H_Me1;

C_Me -- H_Me2;

C_Me -- H_Me3;

C5_aryl -- H5_aryl;

C6_aryl -- H6_aryl;

}

Sources

An In-depth Technical Guide to 6-(4-Methoxyphenyl)pyrimidine-4-thiol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(4-Methoxyphenyl)pyrimidine-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a robust synthetic protocol, detailed characterization methods, and explore its potential as a scaffold in drug discovery, all grounded in established scientific principles.

Core Molecular Attributes

This compound is a substituted pyrimidine with a molecular formula of C₁₁H₁₀N₂OS and a molecular weight of 218.27 g/mol [1]. The presence of the electron-rich 4-methoxyphenyl group and the reactive thiol moiety makes it an attractive candidate for further chemical modification and biological evaluation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂OS | [1] |

| Molecular Weight | 218.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1286721-07-0 | [1] |

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a well-established cyclocondensation reaction. This approach involves the reaction of a chalcone precursor with thiourea in a basic medium. The causality behind this choice of reaction lies in its reliability and versatility for constructing the pyrimidine core.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Chalcone Intermediate (1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one)

-

In a round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone in 20 mL of N,N-dimethylformamide (DMF).

-

Add 12 mmol of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the chalcone intermediate.

Step 2: Cyclocondensation to form this compound

-

Suspend 10 mmol of the chalcone intermediate and 12 mmol of thiourea in 30 mL of ethanol.

-

Add 15 mmol of a base, such as sodium ethoxide or potassium carbonate, to the suspension.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and protons of the pyrimidine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the quaternary carbons of the pyrimidine ring and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 218.27 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H, C=N, C=C, and C-S stretching vibrations.

-

Elemental Analysis: The percentage composition of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated values for the molecular formula C₁₁H₁₀N₂OS.

Physicochemical Properties and Tautomerism

Pyrimidine-4-thiols can exist in tautomeric equilibrium with their corresponding pyrimidine-4(3H)-thione forms. The predominant tautomer can be influenced by the solvent and the solid-state packing. It is crucial to consider this tautomerism when interpreting spectroscopic data and biological activity. Pyrimidine derivatives generally exhibit moderate solubility in polar organic solvents[2]. The pKa of the thiol group and the basicity of the pyrimidine nitrogen atoms will influence the compound's behavior in biological systems[3].

Caption: Thiol-thione tautomerism of the target compound.

Potential in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology[4]. Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[5].

The 4-methoxyphenyl substituent in the target molecule is a common feature in many biologically active compounds, often contributing to favorable interactions with protein targets. The thiol group provides a handle for further derivatization to explore structure-activity relationships (SAR) and to potentially act as a coordinating group for metalloenzymes.

Given the established role of related pyrimidine derivatives as kinase inhibitors, this compound represents a promising starting point for the development of novel inhibitors of signaling pathways implicated in cancer, such as the EGFR and VEGFR pathways[6].

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential for drug discovery. Its core pyrimidine structure, combined with the methoxyphenyl and thiol functionalities, provides a rich platform for the design and synthesis of novel therapeutic agents. This guide offers a foundational understanding for researchers to further explore the chemical and biological properties of this promising molecule.

References

- Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1331873.

- Abbas, S. Y., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6681.

- El-Gamal, M. I., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 223-231.

- Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.

-

ChemSynthesis. (n.d.). 6-phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-4-thiol. Retrieved from [Link]

- Suwunwong, T., & Chantrapromma, S. (2014). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence, 24(1), 23-29.

- El-Sayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.

- Guesmi, S., et al. (2016). Conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones: a combined crystallographic and ab initio investigation.

- Vykuntam, U., et al. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential.

- Egbujor, M. C., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Research Journal of Medicinal Plant, 9(6), 254-275.

- Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569.

- El-Hashash, M. A., et al. (2025).

- Egbujor, M. C., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 9(6), 254-275.

- El-Sayed, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(15), 10074-10095.

- Thanki, P. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Journal of Chemical, Biological and Physical Sciences, 10(2), 82.

- Manesiotis, P., et al. (2015). Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. Molecules, 20(10), 18882-18899.

Sources

- 1. mdpi.com [mdpi.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scialert.net [scialert.net]

- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Core: A Technical Guide to 4,6-Disubstituted Pyrimidine Thiols in Drug Discovery

Abstract

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives of profound therapeutic relevance. Among these, 4,6-disubstituted pyrimidine thiols have emerged as a particularly versatile and potent class of compounds. This technical guide provides an in-depth exploration of this chemical space, designed for researchers, scientists, and drug development professionals. We will navigate the diverse synthetic landscapes for their creation, dissect their rich chemical reactivity with a focus on the thiol moiety, and illuminate their expansive biological activities. This guide emphasizes the causality behind experimental choices, offering field-proven insights into their development as antimicrobial agents, anticancer therapeutics, and specific enzyme inhibitors. Through detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic visualizations, this document serves as a comprehensive resource for harnessing the full potential of 4,6-disubstituted pyrimidine thiols in modern drug discovery.

The Chemical Foundation: Synthesis and Reactivity

The efficacy of any therapeutic agent is fundamentally tied to its molecular architecture. The synthesis of 4,6-disubstituted pyrimidine thiols is accessible through several robust and adaptable strategies, each offering distinct advantages in terms of substituent diversity and reaction efficiency.

Dominant Synthetic Paradigms

The construction of the 4,6-disubstituted pyrimidine thiol core is predominantly achieved through cyclocondensation reactions. The choice of starting materials directly dictates the nature of the substituents at the 4 and 6 positions, offering a direct handle for tuning the molecule's properties.

1.1.1. The Chalcone-Thiourea Cyclocondensation: A Workhorse Route

A widely employed and reliable method involves the base-catalyzed cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea.[1][2] This approach is attractive due to the ready availability and structural diversity of both chalcones and thiourea analogs.

The reaction proceeds via a Michael addition of the thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrimidine-2-thiol. The substituents at the 4 and 6 positions of the final product are derived from the precursor chalcone.

Experimental Protocol: Synthesis of 4,6-Diarylpyrimidine-2-thiols via Chalcone Cyclocondensation [1]

-

Chalcone Synthesis (Claisen-Schmidt Condensation): To a stirred solution of an appropriate acetophenone (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in ethanol (20 mL), add a solution of sodium hydroxide (0.01 mol) in water (5 mL) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Pour the mixture into crushed ice and acidify with dilute HCl. Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

-

Pyrimidine-2-thiol Synthesis: In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (50 mL). Add a solution of sodium hydroxide (0.01 mol) in a minimal amount of water. Reflux the reaction mixture on a water bath for 12 hours.[1] After cooling, pour the reaction mixture into cold water (250 mL).[1] Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent such as ethyl acetate to yield the pure 4,6-disubstituted pyrimidine-2-thiol.[1]

1.1.2. Multicomponent Reactions: The Biginelli and Beyond

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecule synthesis in a single pot. The Biginelli reaction, a classic MCR, can be adapted for the synthesis of dihydropyrimidin-2(1H)-thiones by utilizing thiourea in place of urea.[3][4] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and thiourea.

More contemporary MCRs, often employing metal catalysts, provide access to highly functionalized and unsymmetrically substituted pyrimidines from readily available starting materials like alcohols and amidines.[5] These advanced methods expand the accessible chemical space and allow for the creation of diverse compound libraries for high-throughput screening.

Figure 1: Major synthetic routes to 4,6-disubstituted pyrimidine thiols.

Chemical Reactivity and Tautomerism

The pyrimidine-2-thiol core exhibits interesting chemical reactivity, primarily centered around the thiol group. It exists in a tautomeric equilibrium between the thiol and thione forms.[6] The predominant tautomer can be influenced by the solvent polarity, with the thione form often favored in more polar solvents.[6]

The thiol group is nucleophilic and can be readily alkylated to introduce a diverse range of substituents at the 2-position, further expanding the chemical diversity of this scaffold. This S-alkylation is a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of these compounds.

Biological Applications: A Scaffold of Therapeutic Promise

4,6-Disubstituted pyrimidine thiols have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in various therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health concern, and novel antimicrobial agents are urgently needed. 4,6-Disubstituted pyrimidine thiols and their derivatives have shown significant activity against a range of bacterial and fungal pathogens.[2][7][8]

The antimicrobial efficacy is highly dependent on the nature of the substituents at the 4 and 6 positions. The presence of electron-withdrawing or lipophilic groups on the aryl rings can significantly influence the minimum inhibitory concentration (MIC) values.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Antimicrobial Activity of Selected 4,6-Disubstituted Pyrimidine Derivatives

| Compound ID | R1 | R2 | Test Organism | MIC (µM/mL) | Reference |

| 2 | 4-Nitrophenyl | 2-Chlorophenyl | E. coli | 0.91 | [2] |

| 5 | 4-Nitrophenyl | 4-Chlorophenyl | B. subtilis | 0.96 | [2] |

| 10 | 4-Nitrophenyl | 4-Fluorophenyl | P. aeruginosa | 0.77 | [2] |

| 12 | 4-Nitrophenyl | 2,4-Dichlorophenyl | S. aureus | 0.87 | [2] |

Anticancer Activity

The pyrimidine scaffold is a well-established privileged structure in oncology drug discovery. 4,6-Disubstituted pyrimidine thiols have demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[1][9]

2.2.1. Kinase Inhibition: A Primary Mechanism of Action

A significant body of evidence points to the inhibition of protein kinases as a key mechanism of action for the anticancer effects of these compounds.[10][11] Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

4,6-Disubstituted pyrimidine derivatives frequently act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[12] This disruption of signaling can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Figure 2: Mechanism of action of 4,6-disubstituted pyrimidine thiols as ATP-competitive kinase inhibitors.

2.2.2. Targeting Key Oncogenic Kinases

Research has identified several key oncogenic kinases that are potently inhibited by 4,6-disubstituted pyrimidine derivatives. These include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Involved in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.[11]

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Plays a role in cell cycle regulation and microtubule dynamics, and its overexpression is associated with several cancers.

The development of dual inhibitors that target multiple kinases simultaneously, such as VEGFR-2 and FGFR1, is a promising strategy to overcome drug resistance.[11]

Table 2: Anticancer and Kinase Inhibitory Activity of Selected 4,6-Disubstituted Pyrimidine Derivatives

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference |

| 2b | Phenyl | 4-Methoxyphenyl | MCF-7 | 13.33 (% growth) | - | - | [1] |

| 2c | Phenyl | 2-Hydroxyphenyl | MCF-7 | 0 (% growth) | - | - | [1] |

| 8b | (4-methoxyphenyl)amino | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylureido | A549 | >10 | VEGFR2 | 82.2 (% inhib. @ 10µM) | [11] |

| 8b | (4-methoxyphenyl)amino | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylureido | KG-1 | >10 | FGFR1 | 101.0 (% inhib. @ 10µM) | [11] |

| 9 | Thiophen-3-yl | 4-(phenylsulfonyl)piperazin-1-yl | - | - | MARK4 | 12.5 | |

| 14 | Thiophen-3-yl | 4-((4-fluorophenyl)sulfonyl)piperazin-1-yl | - | - | MARK4 | 9.8 |

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. For 4,6-disubstituted pyrimidine thiols, the nature and position of the substituents on the pyrimidine core and the aryl rings at positions 4 and 6 play a critical role in their biological activity.

-

Substituents on the 4- and 6-Aryl Rings: The electronic and steric properties of substituents on the aryl rings at positions 4 and 6 significantly impact activity. For example, in antimicrobial derivatives, the presence of electron-withdrawing groups like nitro and chloro at the para-position of the phenyl rings often enhances activity.[2] In the context of kinase inhibition, bulky and hydrophobic groups can form favorable interactions within the ATP-binding pocket, leading to increased potency.[11]

-

The 2-Thio Substituent: Alkylation of the 2-thiol group provides an additional vector for SAR exploration. The nature of the S-alkyl substituent can influence solubility, cell permeability, and target engagement.

-

The Pyrimidine Core: The pyrimidine ring itself serves as a crucial scaffold for orienting the key pharmacophoric elements in three-dimensional space to achieve optimal interaction with the biological target.

Figure 3: Key structural features influencing the biological activity of 4,6-disubstituted pyrimidine thiols. (Note: A placeholder image is used in the DOT script. A chemical structure image would be inserted here).

Conclusion and Future Directions

4,6-Disubstituted pyrimidine thiols represent a highly promising and adaptable scaffold for the development of novel therapeutic agents. Their accessible synthesis, versatile reactivity, and broad spectrum of biological activities make them a focal point of contemporary medicinal chemistry. The insights into their mechanisms of action, particularly as kinase inhibitors, provide a strong foundation for the rational design of next-generation drugs with improved potency and selectivity.

Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: The exploration of novel multicomponent and catalytic reactions to access an even wider range of structurally diverse analogs.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular interactions with their biological targets to guide the design of more selective inhibitors.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

-

Combating Drug Resistance: The development of derivatives that are effective against drug-resistant strains of pathogens and cancer cells.

By leveraging the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable class of compounds, paving the way for the discovery of new and effective treatments for a range of human diseases.

References

- Becan, L., & Wagner, J. (2008). Synthesis and anticancer activity of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. European Journal of Medicinal Chemistry, 43(11), 2467-2473.

-

Kumar, D., et al. (2011). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 73(2), 161–167. [Link]

-

El-Gamal, M. I., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 988-1002. [Link]

- Rawat, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(2), 273-305.

-

Deswal, S., & Kumar, R. (2025). Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines. ResearchGate. [Link]

-

Sharma, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) … [Link]

-

ResearchGate. (n.d.). Molecular structures of pyrimidine with anticancer potential. [Link]

-

Wikipedia. (2023). Biginelli reaction. [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

Singh, U. P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 43. [Link]

-

ResearchGate. (n.d.). Chemical structures of previously reported pyrimidine-based kinase... [Link]

-

Khan, K. M., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Tayara, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2217-2244. [Link]

-

Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(43), 12841-12845. [Link]

-

ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... [Link]

-

Chen, C. H., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(18), 13719-13735. [Link]

-

Fahmy, H. T. Y., et al. (2010). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 19(7), 716-728. [Link]

-

El-Sayed, N. N. E., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185-2204. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. [Link]

-

El-Gamal, M. I., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Journal of the Iranian Chemical Society. [Link]

-

Cacciari, B., et al. (2018). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 134-142. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Egyptian National Cancer Institute, 24(4), 181-190. [Link]

-

Wagner, J., et al. (2017). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 22(11), 1899. [Link]

-

Prusty, A. K., et al. (2021). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Indian Journal of Clinical Anatomy and Physiology, 8(4), 215-219. [Link]

-

Bunev, A. S., et al. (2021). Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. Synthetic Communications, 51(15), 2329-2340. [Link]

-

Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3183. [Link]

-

Al-Otaibi, A. M. (2010). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(10), 4537-4542. [Link]

-

Zhang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity, 18(5), e2100095. [Link]

Sources

- 1. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 12. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Pyrimidine-4-Thiol Derivatives

Abstract

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Specifically, pyrimidine-4-thiol and its tautomeric thione analogues are crucial intermediates and bioactive molecules in drug discovery, exhibiting properties ranging from anticancer to antimicrobial.[3][4] Traditional methods for their synthesis, however, are often plagued by long reaction times, harsh conditions, and modest yields.[4] This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of these valuable scaffolds, focusing on the Biginelli three-component reaction. We will explore the fundamental principles of microwave heating, present detailed, field-proven protocols, and showcase the dramatic improvements in reaction efficiency and yield. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage modern synthetic technologies to accelerate their research and development pipelines.

Introduction: The Power of Pyrimidines and Microwave Chemistry

The pyrimidine ring is a privileged scaffold in pharmacology, present in nucleobases (cytosine, thymine, uracil) and a multitude of approved drugs.[5][6] The introduction of a sulfur atom at the C4 position (often existing as the more stable 2-thioxo tautomer in dihydropyrimidines) imparts unique chemical reactivity and biological activity, making these derivatives highly sought after.[3][7] They serve as key building blocks for complex molecules, including potent HIV inhibitors like the batzelladine alkaloids.[4]

Conventional synthesis of these compounds typically relies on classical heating methods that are slow and energy-intensive. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. By utilizing microwave irradiation, MAOS offers a green, efficient, and rapid alternative that significantly enhances reaction rates, often increasing yields and purity while reducing solvent usage.[8][9][10]

The Principle of Microwave-Assisted Synthesis

Understanding the mechanism of microwave heating is crucial to appreciating its advantages over conventional methods.

-

Conventional Heating: Heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This process, known as conductive heating, is slow, inefficient, and creates a significant temperature gradient within the vessel, with the walls being hotter than the reaction medium.[11]

-

Microwave Heating: Microwave irradiation employs a mechanism of dielectric heating. The energy transfer occurs directly between the electromagnetic field and polar molecules or ions within the reaction mixture.[11][12] This is primarily achieved through two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid molecular motion and resulting friction generate heat instantly and uniformly throughout the bulk of the solution.[12]

-

Ionic Conduction: If ions are present, they will migrate in the presence of the oscillating electric field. The resistance to this movement causes collisions, which generate heat.[13]

-

This direct and instantaneous energy transfer leads to rapid temperature increases, localized superheating of the reactants, and a significant acceleration of chemical reactions, often reducing multi-hour processes to mere minutes.[13]

Safety Imperative: All microwave-assisted synthesis must be performed in dedicated, sealed-vessel laboratory microwave reactors equipped with real-time temperature and pressure sensors.[14] The use of domestic kitchen microwave ovens is extremely hazardous and can lead to violent explosions due to the uncontrolled heating of organic solvents.[15]

Core Synthetic Route: The Microwave-Assisted Biginelli Reaction

The most direct and efficient method for synthesizing the dihydropyrimidine-2(1H)-thione core is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea.[16] Microwave irradiation dramatically enhances the efficiency of this classic transformation.

Reaction Mechanism

The generally accepted mechanism involves a series of acid-catalyzed steps, which are significantly accelerated by the rapid heating provided by microwaves.

Figure 1: Simplified mechanism of the Biginelli reaction for thione synthesis.

Detailed Application Protocols

This section provides a generalized, step-by-step protocol for the microwave-assisted synthesis of 4-aryl-3,4-dihydropyrimidine-2(1H)-thiones.

Materials & Equipment

-

Reagents: Aromatic aldehyde, ethyl acetoacetate (or other β-ketoester), thiourea, catalyst (e.g., potassium phthalimide, acetic acid, etc.), ethanol for recrystallization.

-

Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover, Biotage Initiator), appropriate microwave process vials (10-20 mL) with Teflon-lined caps, magnetic stir bars, standard laboratory glassware for workup, and analytical equipment (TLC, NMR, MS).

Experimental Workflow Diagram

Figure 2: General experimental workflow for microwave-assisted synthesis.

General Synthesis Protocol

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol).

-

Catalyst Addition: Add the chosen catalyst. For a solvent-free approach, a solid catalyst like potassium phthalimide (10 mol%) can be used. Alternatively, for a solvent-mediated reaction, 3-4 mL of glacial acetic acid can serve as both the catalyst and solvent.[17]

-

Microwave Reaction: Securely seal the vial with a Teflon-lined cap. Place the vial inside the cavity of the microwave synthesizer. Set the reaction parameters:

-

Temperature: 100-120 °C

-

Time: 5-15 minutes

-

Power: 100-300 W (use dynamic power control linked to temperature)

-

Stirring: On

-

-

Post-Reaction Workup: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening. Pour the reaction mixture into a beaker containing crushed ice (~20 g).

-

Purification: Stir the ice-water mixture for 5-10 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water. Further purify the crude product by recrystallization from hot ethanol to afford the pure 3,4-dihydropyrimidine-2(1H)-thione.[4]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Results: A Comparative Overview

The advantages of the microwave-assisted protocol are best illustrated by comparing reaction parameters and outcomes against conventional heating methods. The following table summarizes representative data synthesized from the literature.

| Entry | Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | PPE | MW, Solvent-Free | 90 sec | 91 | [18] |

| 2 | 4-Cl-Benzaldehyde | Acetic Acid | MW, 100°C | 10 min | High (not specified) | [17] |

| 3 | 4-MeO-Benzaldehyde | PPI | MW, 300W, Solvent-Free | 3-4 min | 95 | |

| 4 | 4-NO₂-Benzaldehyde | Nickel NPs | MW, Solvent-Free | 4 min | 94 | [19] |

| 5 | Benzaldehyde | HCl | Conventional, Reflux | 8 h | 48 | [20] |

| 6 | 4-Cl-Benzaldehyde | HCl | Conventional, Reflux | 480 min | 80 | [20] |

PPE = Polyphosphate Ester; PPI = Potassium Phthalimide; NPs = Nanoparticles

The data clearly demonstrates that microwave irradiation reduces reaction times from many hours to a few minutes while consistently producing excellent yields, often superior to those obtained via conventional heating.[17][18][19][20] The ability to perform these reactions under solvent-free conditions further enhances the green chemistry profile of this methodology.[18]

Conclusion and Future Outlook

Microwave-assisted synthesis, particularly through the Biginelli condensation, represents a robust, highly efficient, and environmentally conscious platform for the production of pyrimidine-4-thiol derivatives and their analogues. The protocols outlined in this note demonstrate a dramatic acceleration of reaction rates and an increase in product yields, providing a significant advantage for researchers in medicinal chemistry and drug discovery. By adopting this technology, laboratories can significantly shorten discovery and development timelines, enabling the rapid generation of diverse compound libraries for biological screening and lead optimization.

References

-

Patil, S., et al. (2022). Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives. Scientific Reports. Available at: [Link]

-

Fathinejad Jirandehi, H., & Mirzaeian, M. (2012). Microwave-Assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst. Asian Journal of Chemistry, 24, 5399-5400. Available at: [Link]

-

Safari, J., et al. (2013). Microwave-mediated multi-component synthesis of dihydropyrimidinones (thiones). ResearchGate. Available at: [Link]

-

Alemparte, C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]

-

Pineiro, M., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. Current Microwave Chemistry. Available at: [Link]

-

Tiwari, R., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

-

de la Cruz, P., et al. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Ilies, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available at: [Link]

-

Akbaş, E., & Aslanoğlu, F. (2007). Studies on Reactions of Pyrimidine Compounds. 21. Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydro-2- Thioxopyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Kaur, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

-

Singh, A., & Kaur, H. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. Available at: [Link]

-

Legeay, J., et al. (2018). Examples of pyrimidine derivatives with applications in medicinal and materials science. ResearchGate. Available at: [Link]

-

Al-Masoudi, N. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

-

Glasnov, T. N., & Kappe, C. O. (2010). A. 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo [3,4-b]quinolin-5(4H)-one. Organic Syntheses. Available at: [Link]

-

Patel, R., et al. (2018). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Hassan, A. S., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Journal of the Chinese Chemical Society. Available at: [Link]

-

Mobinikhaledi, A., & Forughifar, N. (2006). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Wan, J., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules. Available at: [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

-

JustChemGokul. (2020, March 22). Green Chemistry: Microwave assisted synthesis [Video]. YouTube. Available at: [Link]

-

Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II) [Video]. YouTube. Available at: [Link]

-

Grote, T., et al. (2019). Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. ResearchGate. Available at: [Link]

- Kappe, C. O., & Stadler, A. (2009). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Wiley-VCH.

-

Kappe, C. O., Kumar, D., & Varma, R. S. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis. Available at: [Link]

-

Calbo, L., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. Available at: [Link]

-

European Centre for Pharmaceutical Research. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

-

Waghmare, P., & Kuchekar, A. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. epcp.ac.in [epcp.ac.in]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. scispace.com [scispace.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Note: One-Pot Cyclocondensation for 6-(4-Methoxyphenyl)pyrimidine-2-thiol Derivatives

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the one-pot cyclocondensation protocol for synthesizing 6-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (and its tautomeric 2-mercapto-4-hydroxy forms).

Critical Nomenclature Note: While often colloquially referred to as "pyrimidine thiols" due to the mercapto-group incorporation, the direct condensation of thiourea with

Executive Summary

The pyrimidine scaffold is ubiquitous in oncology and virology therapeutics.[2] The introduction of sulfur (thiol/thione) and aryl substituents at the 2- and 6-positions, respectively, creates a privileged structure known as a 6-aryl-2-thiouracil derivative. This protocol details a robust, scalable one-pot condensation reaction between Ethyl 4-methoxybenzoylacetate and Thiourea .

Unlike multi-step procedures involving isolated chalcone intermediates, this protocol utilizes a base-catalyzed mechanism (Sodium Ethoxide in Ethanol) to drive the Michael addition and subsequent cyclization in a single reactor. The method ensures high atom economy, minimizes solvent waste, and yields a crystalline product suitable for direct downstream functionalization (e.g., S-alkylation or desulfurization).

Reaction Mechanism & Causality

The reaction proceeds via a Biginelli-type cyclocondensation mechanism, specifically the Traube Purine Synthesis variation adapted for pyrimidines.

-

Activation: Sodium ethoxide deprotonates the thiourea and the

-keto ester, increasing nucleophilicity. -

Nucleophilic Attack: The nitrogen of the thiourea attacks the ketone carbonyl of the

-keto ester (more electrophilic than the ester). -

Cyclization: The second nitrogen attacks the ester carbonyl, releasing ethanol.

-

Tautomerization: The resulting dihydropyrimidine undergoes tautomerization to form the stable 2-thioxo-4-one structure (or 2-mercapto-4-hydroxy form depending on solvent polarity).

Pathway Visualization

Caption: Logical flow of the base-catalyzed cyclocondensation from precursors to the stable thioxo-pyrimidine scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Role | Equiv. |

| Ethyl 4-methoxybenzoylacetate | 2881-83-6 | Electrophile (Scaffold) | 1.0 |

| Thiourea | 62-56-6 | Dinucleophile (S Source) | 1.5 |

| Sodium Ethoxide (21% in EtOH) | 141-52-6 | Base Catalyst | 2.0 |

| Ethanol (Absolute) | 64-17-5 | Solvent | - |

| Hydrochloric Acid (1M) | 7647-01-0 | Quenching/Precipitation | Excess |

Step-by-Step Methodology

Phase 1: Reactor Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

) to prevent oxidative dimerization of thiourea to formamidine disulfide.

Phase 2: Reaction Initiation 3. Charge the RBF with Ethyl 4-methoxybenzoylacetate (10 mmol, 2.22 g) and Absolute Ethanol (30 mL). 4. Add Thiourea (15 mmol, 1.14 g) in a single portion. 5. Dropwise, add Sodium Ethoxide solution (20 mmol, ~7.5 mL of 21% wt) over 5 minutes.

- Causality: Slow addition prevents localized hotspots that can lead to side-product polymerization.

- The solution will turn from clear/pale yellow to a deeper orange/yellow.

Phase 3: Cyclocondensation (Reflux)

7. Heat the reaction mixture to reflux (

- Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting ester (

Phase 4: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Concentrate the solvent under reduced pressure (Rotavap) to approximately 1/3 of the original volume. 10. Pour the residue into crushed ice (50 g) with vigorous stirring. 11. Critical Step: Acidify the solution dropwise with 1M HCl until pH reaches ~2-3.

- Observation: A heavy white to pale-yellow precipitate will form immediately. This is the protonated thioxo-pyrimidine.

- Filter the solid using a Buchner funnel and wash with cold water (

- Wash with cold diethyl ether (

Phase 5: Purification

14. Recrystallize the crude solid from Ethanol/DMF (9:1) or Glacial Acetic Acid .

15. Dry in a vacuum oven at

Quality Control & Characterization

The following data parameters validate the structural integrity of the synthesized compound.

| Parameter | Expected Value/Observation | Notes |

| Physical State | Pale yellow crystalline powder | Darkening indicates oxidation (disulfide formation). |

| Yield | 75 - 85% | Lower yields suggest incomplete cyclization or hydrolysis. |

| Melting Point | > 260°C (Decomposes) | High MP is characteristic of the thioxo-pyrimidine H-bond network. |

| Characteristic singlet at ~6.35 ppm confirms the pyrimidine ring C5 proton. | ||

| IR Spectroscopy | 1180 cm | Presence of C=S and C=O confirms the "2-thioxo-4-one" tautomer. |

Variant: Synthesis of the Strict 4-Thiol Isomer

If the specific target is 6-(4-Methoxyphenyl)pyrimidine-4-thiol (where C2 is H and C4 is SH), the above protocol must be modified. The "one-pot" condensation described above yields the 2-thiol-4-one. To obtain the 4-thiol:

-

Step 1: Synthesize 6-(4-methoxyphenyl)pyrimidin-4(3H)-one using Formamidine acetate instead of Thiourea in the protocol above.

-

Step 2 (Thionation): React the isolated intermediate with Lawesson's Reagent (0.6 equiv) in refluxing Toluene for 4 hours.

Thionation Workflow

Caption: Conversion of the 4-oxo intermediate to the 4-thiol using Lawesson's Reagent.

References

-

Review of Pyrimidine Thiol Synthesis: Li, Z., et al. (2018).[4] Synthesis of 4-arylethyl-6-arylpyrimidine-2-thiols through aza-Michael addition/nucleophilic addition/aromatization tandem reactions. ResearchGate. Link

-

One-Pot Protocols: Gajera, J. M., et al. (2008).[2] A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol.[2] SciSpace.[3] Link

-

Thiourea Reactivity: Organic Syntheses, Coll. Vol. 4, p.566 (1963); Vol. 35, p.80 (1955). 2-Mercaptopyrimidine.[7][8][9][10][11]Link

-

Mechanistic Insight: Maddila, S., et al. (2016).[3] Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI Molecules. Link

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. scispace.com [scispace.com]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]

- 6. ijamtes.org [ijamtes.org]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-(Heptylthio)pyrimidine-4,6-diamine [mdpi.com]

- 11. benthamopen.com [benthamopen.com]

Using 6-(4-Methoxyphenyl)pyrimidine-4-thiol as an EGFR inhibitor

Application Note: Characterization and Evaluation of 6-(4-Methoxyphenyl)pyrimidine-4-thiol as a Novel EGFR Inhibitor Scaffold

Abstract & Introduction

Objective: This guide details the protocols for evaluating This compound (referred to herein as 6-MPPT ) as a targeted inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Significance: The pyrimidine pharmacophore is a cornerstone in kinase inhibitor chemistry, forming the core of approved drugs like Gefitinib and Osimertinib. 6-MPPT represents a simplified, functionalized scaffold. The 4-position thiol (-SH) group provides a unique chemical handle, potentially existing as a thione tautomer in physiological conditions or serving as a nucleophile for covalent interactions. The 6-(4-methoxyphenyl) moiety is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, mimicking the quinazoline core of first-generation inhibitors.

Scope: This document covers chemical handling, in vitro kinase inhibition assays, cellular potency evaluation, and mechanistic validation via Western blotting.

Chemical Properties & Handling

Compound Identity:

-

IUPAC Name: this compound

-

Molecular Weight: ~218.27 g/mol

-

Key Functional Groups: Thiol (-SH), Pyrimidine Ring (Hinge Binder), Methoxy (-OCH3) (H-bond acceptor).

Solubility & Storage:

-

Stock Solution: Dissolve in DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .

-

Storage: Store stock aliquots at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

-

Stability Warning (Critical): The thiol group is susceptible to oxidation, leading to the formation of disulfide dimers (Ph-S-S-Ph).

-

Recommendation: Prepare fresh working solutions immediately before use.

-

Reducing Agents: For biochemical assays, ensure the buffer contains 1 mM DTT or TCEP to maintain the monomeric thiol state, unless investigating disulfide-mediated inhibition.

-

Mechanism of Action (MOA)

Binding Hypothesis: Based on Structure-Activity Relationship (SAR) data from analogous pyrimidine inhibitors [1, 2], 6-MPPT is predicted to act as an ATP-competitive inhibitor .

-

Hinge Binding: The pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region.

-

Hydrophobic Pocket: The 4-methoxyphenyl group extends into the hydrophobic back-pocket (selectivity pocket), stabilizing the inactive conformation (DFG-out) or active conformation (DFG-in) depending on steric fit.

-

Thiol Interaction: The C4-thiol may interact with Cys797 at the solvent front. While not an acrylamide (Michael acceptor), the thiol can participate in hydrogen bonding or potential redox-sensitive covalent modifications under oxidative stress conditions.

Pathway Diagram: The following diagram illustrates the EGFR signaling cascade and the point of intervention by 6-MPPT.

Figure 1: Mechanism of Action. 6-MPPT competes with ATP for the EGFR kinase domain, blocking downstream RAS/RAF/MEK/ERK signaling.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

Purpose: Quantify the inhibitory potency (IC50) of 6-MPPT against Recombinant EGFR (WT) and EGFR (L858R/T790M).

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™.

Materials:

-

Recombinant EGFR Kinase Domain (e.g., Invitrogen).

-

Poly-Glu-Tyr (4:1) Substrate (Fluorescein-labeled).

-

ATP (Km concentration specific to the mutant).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Critical Additive: 2 mM DTT (to prevent 6-MPPT oxidation).

Procedure:

-

Compound Prep: Prepare a 3-fold serial dilution of 6-MPPT in DMSO (Start: 100 µM, 10 points).

-

Enzyme Mix: Dilute EGFR enzyme in Assay Buffer (0.5 ng/µL).

-

Reaction Assembly:

-

Add 2.5 µL 6-MPPT (4x conc).

-

Add 5 µL Enzyme Mix.

-